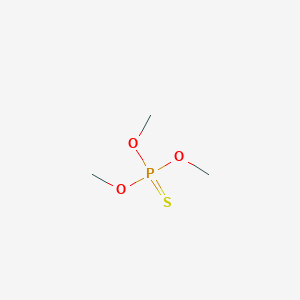

Trimethyl thiophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding the degradation of organophosphate insecticides

TMPS shares some structural similarities with certain organophosphate insecticides. Studying its degradation pathways can help scientists understand how these insecticides break down in the environment, which can inform risk assessment and development of safer alternatives [].

Development of new therapeutic oligonucleotides

Oligonucleotides are short stretches of DNA or RNA with potential therapeutic applications. Some research explores using TMPS as a building block in the development of new, more stable oligonucleotide analogs [].

Chemical oxidation processes

Limited research explores the use of TMPS as a reagent in specific chemical oxidation processes. For instance, a study investigated the oxidation of TMPS with hydrogen peroxide or ozone []. However, more research is needed to understand the potential applications of TMPS in this area.

Trimethyl thiophosphate is a phosphorus-containing compound characterized by the presence of three methyl groups attached to a phosphorus atom, along with a thiophosphate group. Its molecular formula is , and it features a phosphorus atom bonded to an oxygen and sulfur atom. The compound is used in various industrial applications due to its unique chemical properties.

Several methods exist for synthesizing trimethyl thiophosphate:

- Reaction with Mercaptan: One method involves reacting mercaptan with trichloroisocyanuric acid and phosphite triester in an organic solvent at room temperature. This method is advantageous due to its simplicity and efficiency .

- One-Pot Synthesis: Another approach includes a one-pot reaction involving alkyl halides and diethyl phosphite under microwave irradiation conditions, which yields various thiophosphates including trimethyl thiophosphate .

- Catalytic Methods: Trimethyl phosphite has also been utilized as a catalyst in reductive desulfurization processes that can indirectly lead to the formation of thiophosphate compounds .

Trimethyl thiophosphate finds applications across various fields:

- Agricultural Chemicals: It is used as an intermediate in the synthesis of pesticides and herbicides.

- Pharmaceuticals: The compound may serve as a precursor for developing drugs that target specific biochemical pathways.

- Chemical Synthesis: It acts as a reagent in organic synthesis processes, particularly in forming phosphorothioate derivatives .

Studies on the interactions of trimethyl thiophosphate with other chemical entities reveal its reactivity towards nucleophiles and electrophiles. Its ability to form stable complexes with certain metals has been explored for potential applications in catalysis and material science. Additionally, its interactions with biological molecules are crucial for understanding its toxicological effects and mechanisms of action within living organisms .

Trimethyl thiophosphate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Trimethyl phosphate | Lacks sulfur; used as a solvent and reagent | |

| Triethyl phosphate | Similar function but with ethyl groups; less toxic | |

| Diethyl thiophosphate | Contains ethyl groups; more toxic than trimethyl | |

| Dimethyl phosphite | Similar structure; used as a reagent |

Uniqueness of Trimethyl Thiophosphate: The presence of three methyl groups distinguishes trimethyl thiophosphate from other similar compounds, influencing its solubility, reactivity, and biological activity.

The production of trimethyl thiophosphate encompasses various synthetic pathways, ranging from well-established industrial processes to novel laboratory-scale approaches aimed at enhancing efficiency, sustainability, and product purity.

Industrial Synthesis Routes

Alcoholysis of Phosphorus Thiochloride

The most common industrial route for synthesizing trimethyl thiophosphate involves the alcoholysis of thiophosphoryl chloride (PSCl₃). This process begins with the conversion of phosphorus trichloride to thiophosphoryl chloride through reaction with elemental sulfur:

PCl₃ + S → PSCl₃

This reaction is typically carried out at elevated temperatures (approximately 180°C) with excess sulfur (usually 40% excess relative to PCl₃) to ensure complete conversion. While catalysts can facilitate this reaction at lower temperatures, they are not typically necessary for industrial-scale production. The reaction requires inert atmosphere conditions, as the presence of oxygen can lead to the formation of phosphorus oxychloride (POCl₃) impurities.

Once thiophosphoryl chloride is obtained, it undergoes methanolysis—reaction with methanol—to produce the desired trimethyl thiophosphate:

PSCl₃ + 3CH₃OH → (CH₃O)₃PS + 3HCl

This reaction proceeds through sequential substitution of the chloride groups with methoxy groups, forming intermediates such as O-methyl phosphorodichloridothioate and O,O-dimethyl phosphorochloridothioate before yielding the final trimethylated product. The methanolysis reaction requires careful temperature control (typically 0-10°C) to manage its exothermic nature and minimize unwanted byproduct formation.

A typical industrial process involves these key steps:

- Loading sulfur into a reactor equipped with condensers and reflux valves

- Adding phosphorus trichloride under controlled conditions

- Raising the temperature from initial reflux (80°C) to 130°C over 1-2 hours

- Maintaining the reaction at 130°C for another 2-3 hours under nitrogen blanket

- Cooling to 40°C before distillation under vacuum (700-710 mm Hg absolute)

The resulting PSCl₃ then undergoes methanolysis following this procedure:

- Pre-cooling PSCl₃ to 0-5°C

- Adding pre-cooled methanol (4:1 molar ratio to PSCl₃) over approximately 3 hours

- Maintaining the reaction mixture at 0-10°C under agitation for 2-3 hours

- Washing with water to remove hydrogen chloride and separating the organic phase

Catalytic Isomerization and Acidylation Processes

While the direct synthesis pathway described above represents the primary industrial route, catalytic isomerization processes offer alternative approaches to accessing trimethyl thiophosphate. These processes often involve the manipulation of related phosphorothioate structures through rearrangement reactions.

The chemistry of phosphorothioates includes several isomeric forms, with O,O,O-trimethyl phosphorothioate and O,O,S-trimethyl phosphorothioate being key variants. Isomerization between these forms can be achieved through catalytic processes involving various Lewis acids. Density functional theory calculations suggest that these rearrangements may proceed through Berry pseudorotation mechanisms, where the five-coordinated transition states facilitate the migration of substituents around the phosphorus center.

Sequential nucleophilic substitution reactions on phosphorus centers can be controlled through careful catalyst selection. For instance, the addition of imidazole has been shown to suppress over-nucleophilic substitution during reactions involving alcohols with phosphorus compounds, potentially applicable to thiophosphate synthesis as well.

Acidylation processes involving acetic anhydride or acetyl chloride have demonstrated utility in converting thiophosphate intermediates into more complex derivatives. For example, the conversion of O,O-dimethyl phosphoramidothioate (DMPAT) to commercially valuable products like methamidophos and acephate typically proceeds through acidylation pathways. These processes provide insights into potential synthetic methodologies for trimethyl thiophosphate derivatives.

Byproduct Separation and Purification Techniques

The purification of trimethyl thiophosphate from reaction mixtures involves sophisticated separation techniques to remove byproducts and achieve the high purity levels required for commercial applications.

Distillation under reduced pressure represents the primary separation method in industrial settings. A comprehensive purification protocol typically involves:

- Initial separation to remove low-boiling components (unreacted methanol, acetone)

- Vacuum distillation (6-8 mm Hg) using rectification towers with 28-32 theoretical plates

- Collection of semi-finished product from the tower bottom for further purification

- Final product rectification in a column with 32-36 theoretical plates, employing JW-700 stainless steel wire mesh corrugated packing

- Tower reboiler temperature control (118-124°C) with a reflux ratio of 3-4:1

- Product extraction at controlled top tower temperatures of 64-68°C

Through these methodical separation processes, product purities exceeding 99.8% with minimal acid content (acid value: 0.015 mg KOH/100g) can be achieved. Reported distillation yields typically reach 96.1%.

Additional purification steps may include:

- Neutralization with specific bases (e.g., sodium alkoxide solution containing ethanol)

- Aqueous washing to remove inorganic salts (particularly sodium chloride)

- Addition of stabilizers such as di-tert-butyl hydroquinone to prevent degradation during storage

- Final drying procedures to remove residual water

These rigorous purification processes are essential given the potential formation of structurally similar byproducts during synthesis, including diethyl phosphate derivatives, which must be completely removed to ensure product quality and performance.

Novel Synthetic Approaches

Microwave-Assisted Alkylation Reactions

Microwave-assisted synthesis has emerged as a powerful technique for accelerating reactions that traditionally require extended timeframes, including the synthesis of organophosphorus compounds like trimethyl thiophosphate.

Research has demonstrated the efficacy of one-pot reactions utilizing diethyl phosphite with alkyl halides in the presence of triethylamine/sulfur/alumina under solvent-free conditions using microwave irradiation. This methodology produces high yields of phosphorothioates through the formation of ammonium thiophosphate salt intermediates:

"A simple, efficient, and general method has been developed for the synthesis of phosphorothioates through a one-pot reaction of alkyl halides with the mixture of diethyl phosphite in the presence of triethylamine/sulfur/and acidic alumina under solvent-free conditions using microwave irradiation".

This approach proceeds through these general steps:

- Formation of triethylammonium O,O'-diethyl thiophosphate under microwave conditions

- S-alkylation of this ambident nucleophile with appropriate alkyl halides

- Rapid completion of the reaction under continued microwave irradiation

The microwave-assisted methodology offers several significant advantages over conventional approaches:

- Dramatically reduced reaction times (minutes versus hours)

- Elimination or significant reduction of hazardous solvents

- Higher yields and improved product selectivity

- Lower energy consumption and reduced environmental impact

- Amenability to small-scale or laboratory synthesis

Oxidative Conversion of Phosphorothioates

An innovative approach to manipulating thiophosphate compounds involves controlled oxidation processes to interconvert between structural isomers or modify the phosphorus-sulfur bond.

Research has demonstrated that O,O,O-trimethyl phosphorothioate can be oxidized to its corresponding oxo (P=O) compound under relatively mild conditions using various oxidizing agents. This understanding provides potential pathways for the interconversion between different thiophosphate derivatives.

The comparative efficacy of oxidizing agents has been systematically evaluated, with the following findings:

- Ozone treatment yields the highest conversion rates (90.1%) and product purity

- Urea hydroperoxide functions more effectively than standard 30% hydrogen peroxide solutions

- Reaction conditions can be optimized to maintain mild temperatures and minimize byproduct formation

While this specific example describes oxidation to P=O compounds, similar principles could potentially be applied for selective oxidation or transformation between thiophosphate variants, offering alternative synthetic routes to trimethyl thiophosphate and related structures.

Solid-State Synthesis Using Urea Hydroperoxide

Solid-state synthesis approaches using urea hydroperoxide (UHP) have emerged as environmentally friendly alternatives to traditional liquid-phase reactions for preparing organophosphorus compounds, including thiophosphates.

Urea hydroperoxide (UHP, CO(NH₂)₂·H₂O₂) serves as a crystalline, stable solid-state source of hydrogen peroxide that offers significant advantages over conventional liquid peroxide solutions. As noted in research on thiophosphate oxidation: "Urea hydroperoxide was found to be a serviceable solid-state source of hydrogen peroxide; it was a better oxidizing agent than 30% hydrogen peroxide and resulted in better yield".

The application of UHP in thiophosphate synthesis presents several notable benefits:

- Improved safety profile compared to liquid hydrogen peroxide

- Enhanced stability during storage and handling

- More precise control over oxidation/reaction processes

- Potential for cleaner reactions with reduced byproduct formation

- Compatibility with solvent-free or reduced-solvent reaction conditions

While current research primarily focuses on UHP for oxidative transformations, its potential extends to other reaction types relevant to thiophosphate synthesis. The solid-state nature of this reagent aligns with green chemistry principles by reducing solvent usage, minimizing waste generation, and improving process safety.

Table 1: Comparison of Synthetic Methods for Trimethyl Thiophosphate Production

| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Traditional PSCl₃ Alcoholysis | PSCl₃, Methanol | 0-10°C, 3-5h | 85-90 | >95 | Well-established industrial process | Corrosive reagents, HCl generation |

| Sequential PCl₃ Route | PCl₃, S, Methanol | 130°C (PCl₃+S); 0-10°C (PSCl₃+MeOH) | 80-85 | >96 | Complete process from basic materials | Complex multi-step process, energy-intensive |

| Microwave-Assisted Synthesis | Phosphite, Triethylamine, Sulfur, Alumina | Microwave irradiation, solvent-free | 80-85 | >90 | Rapid reaction time, environmentally friendly | Limited scale-up potential |

| Oxidative Processing | Phosphorothioate isomers, Oxidizing agents | Ambient temperature | 85-90 | >95 | Mild conditions, high selectivity | Requires specific precursors |

| UHP-Mediated Synthesis | Phosphorus precursor, Urea hydroperoxide | Ambient temperature, potentially solvent-free | 85-88 | >92 | Safe handling, reduced solvent requirements | Limited commercial implementation |

Table 2: Physicochemical Properties of Trimethyl Thiophosphate

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Dates

Organic trace compounds in the water of the River Elbe near Hamburg. Part II

R Götz, O H Bauer, P Friesel, K RochPMID: 9532733 DOI: 10.1016/s0045-6535(98)00009-5

Abstract

Part II of the quantitative determination of altogether 145 distinct organic compounds is presented (88 organic compounds). Elevated amounts of some pesticides concerning triazines and especially dimethoate were recorded as well as of O,O,O-trimethylthiophosphate and O,O,S-trimethyldithiophos-phate, which are related to the chemistry of dimethoate. A comparison of the results of PCB-quantification in unfiltered water samples with the results for solid phase material (SPM-phase) in river water is presented. The occurrence of organic trace compounds in the River Elbe is discussed in comparison to corresponding investigations of the River Rhine.Selective inhibition and induction of CYP activity discriminates between the isoforms responsible for the activation of butylated hydroxytoluene and naphthalene in mouse lung

R D Verschoyle, J Martin, D DinsdalePMID: 9293621 DOI: 10.1080/004982597240217

Abstract

1. Selective induction and inhibition experiments have been used to identify the cytochrome P450 (CYP) isoforms responsible for butylated hydroxytoluene (BHT) bioactivation in mouse lung. 2. Pre-treatment of BALB/c mice with O,O,O-trimethylphosphorothioate (OOOMeP(S)), which prevented all the signs of toxicity observed following BHT treatment, inhibited the pulmonary activity of pentoxyresorufin O-dealkylase (PROD) and coumarin hydroxylase but not 4-nitrophenol hydroxylase. 3. Pulmonary coumarin hydroxylase activity was greater in DBA than in BALB/c mice but the severity of BHT-induced lung injury was similar. 4. Pre-treatment with pyrazole, which exacerbated BHT-induced lung injury, did not affect pulmonary coumarin hydroxylase or 4-nitrophenol hydroxylase activity but increased that of PROD. 5. Pre-treatment with OOOMeP(S) prevented the lethargy and weight-loss associated with naphthalene poisoning but not the pulmonary injury. Pre-treatment with pyrazole did not exacerbate naphthalene-induced injury. 6. Members of both CYP2F and 2B sub-families have been shown to exhibit PROD activity and 2F2 activates naphthalene in mouse lung. The current studies, however, indicate that 2F2 is unlikely to be a significant component of PROD activity in mouse lung. 2F2, like coumarin hydroxylase (2A5) and 4-nitrophenol hydroxylase (2E1), is not responsible for the pulmonary activation of BHT, which is largely attributable to an isoform of 2B, probably 2B10.Inhibition and induction of cytochrome P450 isoenzymes in rat lung

R D Verschoyle, D Dinsdale, C R WolfPMID: 8474020 DOI:

Abstract

The O-dealkylation of pentoxyresorufin, a substrate for P450 2B1, was decreased in lung microsomes from rats dosed with O,O,S-trimethylphosphorodithioate, O,O,O-trimethylphosphorothioate, bromophos, fenitrothion, p-xylene and 2,4-dichloro-(6-phenylphonoxy)ethylamine. This activity was decreased by antibodies to P450 2B1 but unaffected by antibodies to P450 1A1 or 4B1. This reduction reflected both inactivation and destruction of P450 2B1; destruction of this protein was particularly marked after bromophos and fenitrothion. Pyrazole was the only compound in this study to induce the O-dealkylation of pentoxyresorufin. None of these compounds altered the rate of ethoxyresorufin O-dealkylation, an indicator of P450 1A1 activity, but this activity was induced greatly by both Aroclor and beta-naphthoflavone, p-Xylene was the only compound to decrease P450 4B1 activity, as determined by the N-hydroxylation of 2-aminofluorene. In the liver, bromophos, fenitrothion, p-xylene and 2,4-dichloro-(6-phenylphonoxy)ethylamine all had marked effects on the O-dealkylation of ethoxyresorufin and pentoxyresorufin but, at the dose used, O,O,O-trimethylphosphorothioate and O,O,S-trimethylphosphorodithioate had minimal effects in this tissue. Thus, both O,O,O-trimethylphosphorothioate and O,O,S-trimethylphosphorodithioate are exquisitely selective inhibitors of pulmonary P450 2B1 activity. Their use, together with pyrazole, will facilitate future studies of the pulmonary activation of toxins by P450 2B1.Toxicological properties of phosphorothioate and related esters present as impurities in technical organophosphorus insecticides

N Umetsu, N M Mallipudi, R F Toia, R B March, T R FukutoPMID: 7288900 DOI: 10.1080/15287398109529996

Abstract

O,O,S-Trimethyl phosphorothioate, an impurity in several technical organophosphorus insecticides, when administered orally to rats at single doses as low as 15 mg/kg caused delayed mortality, with death occurring 4-22 d after treatment. Delayed toxic signs were also observed in mice, but mice were generally less sensitive than rats. O,O,S-triethyl phosphorothioate and O,S,S-trimethyl phosphorodithioate induced the same signs of intoxication at slightly higher doses. Rats treated with O,O,S-trimethyl phosphorothioate refused food and water within 24 h after treatment and did not eat or drink until the time of death. Neither injection of nutrient solution nor atropine served to reduce or block intoxication. However, the isomeric O,O,O-trimethyl phosphorothioate was a potent antagonist of the toxicity of O,O,S-trimethyl phosphorothioate. As little as 1% of the O,O,O-trimethyl isomer protected rats from the intoxicating effects of the O,O,S-trimethyl isomer at doses as high as 200 mg/kg. Rat serum carboxylesterase and cholinesterase were inhibited for prolonged periods after a single oral dose of O,O,S-trimethyl phosphorothioate, but the duration of inhibition was significantly less when the toxicant contained 1% O,O,O-trimethyl isomer.Enhanced levels of lipid peroxidation and xanthine oxidase activity in the lung of male Sprague-Dawley rats following treatment with O,O,S-trimethyl phosphorothioate

K Ohtaka, A KoizumiPMID: 7800664 DOI: 10.1111/j.1600-0773.1994.tb00348.x

Abstract

The purpose of this study was to investigate the roles of lipid peroxidation and a prototypical radical generating enzyme, xanthine oxidase, in lung injury caused by O,O,S-trimethyl phosphorothioate (OOS-TMP). Animals (five per group) were dosed with OOS-TMP at 40 mg/kg and sacrificed on the 1st, 3rd or 7th day after treatment. OOS-TMP increased lipid peroxidation (Mean +/- S.E.) to 139 +/- 9.6% of the control values in the lung and to 623 +/- 203% in the liver on the 1st day. When rats were dosed with OOS-TMP at 20, 40 and 60 mg/kg, lipid peroxidation in the lung and the liver were increased in a dose-dependent manner. In the lung, the total activity of xanthine oxidase was coincidentally increased. In contrast, the activities of superoxide dismutase and catalase were not affected. Effects of OOS-TMP on lipid peroxidation and the total activity of xanthine oxidase were completely abolished by coadministration with O,O,O-trimethyl phosphorothionate of a non-toxic dose (1 mg/kg), which antagonizes the lung injury after treatment with OOS-TMP. The present results indicate that free radical formation may be involved in lung injury after OOS-TMP treatment through activation of radical producing enzymes such as xanthine oxidase.Toxicological properties of trialkyl phosphorothioate and dialkyl alkyl- and arylphosphonothioate esters

T R FukutoPMID: 6833715 DOI: 10.1080/03601238309372359

Abstract

Impurities such as O,S,S-trimethyl phosphorodithioate (TMPD) and the S-methyl isomer of malathion (isomalathion) strongly potentiated the mammalian toxicity of malathion. In contrast, impurities present in the phosphoramidothioate insecticide acephate had an antagonizing effect on its mammalian toxicity. The potentiation of the toxicity of malathion was attributed to inhibition of mammalian liver and serum carboxylesterase. O,O,S-Trimethyl phosphorothioate (TMP), another impurity present in technical malathion and in other organophosphorus insecticides, proved to be highly toxic. Rats given a single oral dose of TMP at a level as low as 20 mg/kg died over a period of three weeks, with death occurring with non-cholinergic signs of poisoning. TMPD also caused similar delayed death in rats. O,O,O-Trimethyl phosphorothioate (TMP=S), also another impurity in technical malathion and a structural isomer of TMP, was a potent antagonist to the delayed toxicity of TMP. Examination of a number of related trialkyl phosphorothioate and dialkyl alkylphosphonothioate esters revealed several of these compounds to be highly toxic to rats.Toxicological properties of O,O,S-trialkyl phosphorothioates

F A Ali, T R FukutoPMID: 6668610 DOI: 10.1080/15287398309530451

Abstract

The effect of atropine, 2-pyridine aldoxime methiodide (2-PAM), and several O,O,O-trialkylphosphorothioates on poisoning of rats by a series of O,O-dimethyl and O,O-diethyl S-alkyl phosphorothioates was investigated. Atropine and 2-PAM successfully protected rats treated with O,O-diethyl S-n-propyl and S-i-propyl phosphorothioates, while the O,O,O-trialkyl phosphorothioates were effective in protecting rats treated with O,O-dimethyl S-methyl and S-ethyl phosphorothioates. O,O-Dimethyl and O,O-diethyl S-i-propyl phosphorothioates also were examined for in vitro and in vivo inhibition of rat plasma, red blood cell, and brain cholinesterase. Overall, the results indicated that two different mechanisms, cholinergic and noncholinergic, are involved in intoxication by the O,O,S-trialkyl phosphorothioates.Dysproteinuria induced in rats by O,O,S-trimethyl phosphorothioate

S Keadtisuke, T R FukutoPMID: 3590228 DOI: 10.1016/0378-4274(87)90164-0

Abstract

Administration of a single oral dose of 60 mg/kg O,O,S-trimethyl phosphorothioate (OOS-Me), a malathion impurity, resulted in a substantial increase in the amounts of amino acids along with a change in the nature of proteins excreted in the urine of treated rats. In contrast to control rats, a small increase in albumin and a small decrease in alpha 1-globulin were observed. However, alpha2-, beta- and gamma 1-globulin, which were not detected in the urine of control rats, were found in substantial amounts in the urine of OOS-Me-treated rats. These findings, coupled with observed increases in urinary glucose levels and consistent specific gravity readings of 1.01 even though treated rats were experiencing oliguria, provide evidence for OOS-Me-induced kidney tubule damage.Malathion and phenthoate carboxylesterase activities in pulmonary alveolar macrophages as indicators of lung injury

T Imamura, N L Schiller, T R FukutoPMID: 6612731 DOI: 10.1016/0041-008x(83)90187-4

Abstract

Malathion and phenthoate carboxylesterase activities were investigated in pulmonary alveolar macrophages (PAM) in Sprague-Dawley rats. PAM was found to be capable of hydrolyzing phenthoate at a faster rate than malathion. Oral administration to rats with O,O,S-trimethyl phosphorothioate (OOS-Me), a pneumotoxic impurity present in technical grades of malathion and phenthoate, increased the activities of these esterases in PAM without affecting an activity in lung microsomal carboxylesterase. The time course study indicated that this increase was maximal on Day 1 following treatment with OOS-Me at 20 and 40 mg/kg of doses. To assess the usefulness of measuring these esterases in PAM as an indicator of lung damage, paraquat and bromobenzene were administered to rats with treatment regimens which have been shown previously to result in histopathologically demonstrable pneumotoxicity. Malathion and phenthoate carboxylesterase activities in PAM were increased by two- to threefold following treatment with paraquat or bromobenzene. These treatments also increased lung microsomal malathion carboxylesterase activity by threefold. Furthermore, infection of rats with Pseudomonas aeruginosa by intratracheal inoculation increased malathion and phenthoate carboxylesterase activities in PAM by two- to threefold without increasing these activities in lung microsomes. These results indicate that PAM may play a significant role in detoxifying airborne malathion and phenthoate when inhaled. Furthermore, the activities of malathion and phenthoate carboxylesterases may be useful for detecting lung injury produced by pneumotoxic chemicals as well as bacterial infection.A phosphorothionate isomer protects against the pneumotoxicity caused by O,O,S-trimethyl phosphorothioate

J Gandy, T ImamuraPMID: 3564023 DOI: 10.1016/0041-008x(87)90256-0